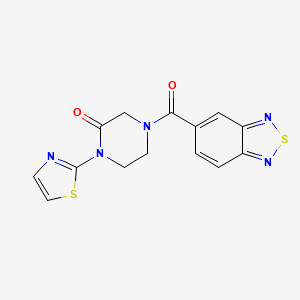

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

描述

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a thiazole ring, and a piperazinone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: This step might involve the condensation of thioamides with α-haloketones.

Piperazinone Formation: The piperazinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiadiazole and thiazole rings.

Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole and piperazine exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds similar to 4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one displayed moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the benzothiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Properties

The compound has also been explored for its anticancer properties. A study on benzothiazole-piperazine hybrids found that certain derivatives exhibited moderate to potent activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship indicated that modifications in the piperazine ring could enhance antiproliferative effects .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound Structure | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole-Piperazine Hybrid | MCF7 | 15 |

| Benzothiazole-Piperazine Hybrid | HCT116 | 20 |

Photovoltaic Materials

Benzothiadiazoles are known for their electron-deficient properties, making them suitable for use in organic photovoltaic devices. The incorporation of this compound into polymer blends has been shown to improve charge transport and enhance device efficiency.

Table 3: Performance Metrics of Photovoltaic Devices

| Device Type | Efficiency (%) | Active Layer Composition |

|---|---|---|

| Organic Solar Cell | 8.5 | Polymer: Fullerenes + Benzothiadiazole Derivative |

| Perovskite Solar Cell | 12.0 | Perovskite + Benzothiadiazole Derivative |

Synthesis and Evaluation

A comprehensive study synthesized various benzothiadiazole derivatives and evaluated their biological activities, focusing on antimicrobial and anticancer properties. The synthesis involved multi-step reactions yielding compounds with varied substituents on the piperazine ring, leading to diverse biological profiles .

Structure-Activity Relationship Analysis

In-depth analysis of structure-activity relationships revealed that modifications at specific positions on the piperazine ring significantly influenced both antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups at certain positions enhanced the efficacy against resistant bacterial strains and cancer cell lines .

作用机制

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

相似化合物的比较

Similar Compounds

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: can be compared with other benzothiadiazole derivatives, thiazole-containing compounds, and piperazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: benzothiadiazole, thiazole, and piperazinone. This unique structure could confer specific chemical properties and biological activities that are not present in simpler analogs.

生物活性

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that combines elements of benzothiadiazole and piperazine with a thiazole moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzothiadiazole core linked to a thiazole ring through a piperazine scaffold. The presence of these heterocycles is known to enhance the pharmacological properties of compounds, particularly in terms of bioactivity and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Repair : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and subsequent cell death.

- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Activity : Benzothiadiazole derivatives are recognized for their antimicrobial properties, which may also extend to this compound due to structural similarities .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, a series of benzothiazole-piperazine conjugates demonstrated moderate to potent activity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values ranging from 10 µg/mL to 50 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Benzothiazole derivative A | HCT116 | 15 | PARP inhibition |

| Benzothiazole derivative B | Caco2 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. While specific data on this compound is limited, related benzothiadiazole derivatives have shown effectiveness against various bacterial strains.

Case Studies

A notable study synthesized several benzothiazole derivatives and assessed their biological activities. Among these derivatives, compounds featuring both piperazine and thiazole moieties exhibited enhanced cytotoxicity against cancer cells compared to their individual components. The study established a structure-activity relationship that indicated the importance of both the benzothiadiazole and thiazole rings in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the piperazine ring significantly affect the biological activity. For instance:

常见问题

Q. Basic: What are the optimal synthetic routes for 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Construct the benzothiadiazole core via cyclization of ortho-diaminobenzene derivatives with sulfur donors (e.g., SOCl₂ or Lawesson’s reagent) under controlled temperatures (80–100°C) .

- Step 2: Introduce the piperazine-thiazole moiety using coupling reactions. A common strategy involves activating the benzothiadiazole carbonyl group (e.g., via CDI or HATU) for amide bond formation with a pre-synthesized 1-(1,3-thiazol-2-yl)piperazin-2-one intermediate .

- Key Conditions: Use polar aprotic solvents (DMF, DCM) and catalysts like Pd(PPh₃)₄ for cross-coupling steps. Microwave-assisted synthesis can enhance reaction efficiency (60–80% yield improvement) .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is critical:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the benzothiadiazole carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₀N₄O₂S₂: 354.02) .

- HPLC Purity Analysis: Use a C18 column with acetonitrile/water gradients (90:10 to 50:50) to achieve >95% purity .

Q. Advanced: What strategies mitigate low yields in the final coupling step between benzothiadiazole and piperazine-thiazole units?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Catalyst Optimization: Switch from Pd(OAc)₂ to PdCl₂(PPh₃)₂ for better reactivity in Suzuki-Miyaura couplings .

- Solvent Screening: Replace DMF with DMA or NMP to improve solubility of aromatic intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (from 24h to 2–4h) and increase temperature (120°C) to enhance kinetics .

- Protecting Groups: Temporarily protect the thiazole nitrogen with Boc groups to prevent side reactions .

Q. Advanced: How to design SAR studies to evaluate the impact of substituents on the thiazole ring?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic modifications:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the thiazole 4-position .

- Bioactivity Assays: Test analogs against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or ELISA .

- Computational Docking: Use AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites). Compare docking scores (ΔG values) with experimental IC₅₀ data .

Q. Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

Contradictions may arise from assay conditions or compound purity. Address them via:

- Reproducibility Checks: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and serum concentrations (e.g., 10% FBS) .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

- Purity Reassessment: Re-analyze older batches via LC-MS to rule out degradation products .

属性

IUPAC Name |

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJFWVPKBRMMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。